4-Bromo-4'-ethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

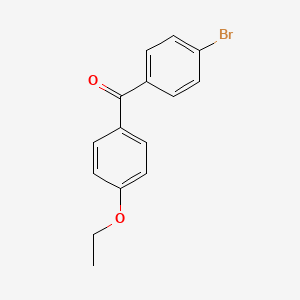

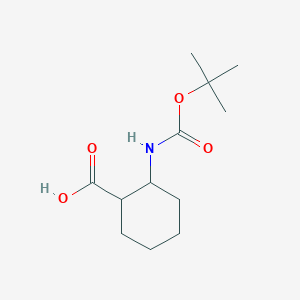

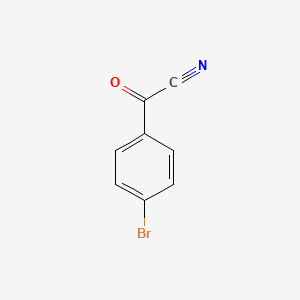

4-Bromo-4'-ethoxybenzophenone is a chemical compound that is part of the broader class of benzophenones. It is characterized by a bromine atom and an ethoxy group attached to a benzophenone backbone. Benzophenones are known for their utility in various fields, including material science, pharmaceuticals, and as UV stabilizers in the plastics industry. The presence of the bromine atom and ethoxy group can significantly alter the physical, chemical, and biological properties of the compound, making it a subject of interest in synthetic chemistry and materials research.

Synthesis Analysis

The synthesis of bromophenol derivatives, which are structurally related to 4-Bromo-4'-ethoxybenzophenone, has been explored in various studies. For instance, novel bromophenol derivatives have been synthesized from marine red algae, demonstrating the potential for natural product extraction and modification . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions, followed by oxidative polycondensation to produce polyphenol derivatives . These methods highlight the diverse synthetic routes available for bromophenol compounds, which could be adapted for the synthesis of 4-Bromo-4'-ethoxybenzophenone.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and single-crystal X-ray diffraction . These techniques provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties and reactivity of these compounds. For example, the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol revealed insights into its intermolecular contacts and optimized geometry using density functional theory (DFT) .

Chemical Reactions Analysis

Bromophenol derivatives exhibit various chemical reactions, including radical scavenging activity, which is indicative of their potential as natural antioxidants . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis and characterization of polymers derived from 4-bromobenzaldehyde, where the electron-donating group at the p-position of the -NH2 group in aminophenol affects the electrochemical and thermal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms contributes to their radical scavenging activity, as demonstrated by the IC50 values and Trolox Equivalent Antioxidant Capacity values . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been characterized, providing insights into the material properties that could be relevant for 4-Bromo-4'-ethoxybenzophenone . Additionally, polymorphism studies of 4-bromobenzophenone have revealed the impact of molecular interactions on the physical properties, such as melting points and thermal expansion .

Wissenschaftliche Forschungsanwendungen

-

- Application Summary : 4-Bromobenzophenone is used in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

- Methods of Application : In HPLC and GC, 4-Bromobenzophenone can be used as a standard or internal standard. The compound is prepared in a suitable solvent and then injected into the chromatography system. The retention time of 4-Bromobenzophenone is then compared to the retention times of other compounds in the sample to aid in their identification .

- Results or Outcomes : The use of 4-Bromobenzophenone in HPLC and GC can help in the identification and quantification of other compounds present in a sample .

-

- Application Summary : 4-Bromo-4’-ethoxybenzophenone is used as a chemical reagent and pharmaceutical intermediate .

- Methods of Application : As a chemical reagent, it can be used in various chemical reactions to synthesize other compounds. As a pharmaceutical intermediate, it can be used in the synthesis of pharmaceutical drugs .

- Results or Outcomes : The specific results or outcomes would depend on the particular chemical reaction or pharmaceutical synthesis in which 4-Bromo-4’-ethoxybenzophenone is used .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFATYIGPWOEMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399063 |

Source

|

| Record name | 4-Bromo-4'-ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-ethoxybenzophenone | |

CAS RN |

351003-30-0 |

Source

|

| Record name | Methanone, (4-bromophenyl)(4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)